1,4-di-1-naphthoylpiperazine

Physicochemical profiling Drug-likeness Lipophilicity

1,4-Di-1-naphthoylpiperazine (CAS 510718-33-9) is a symmetrical 1,4-disubstituted piperazine derivative bearing two 1-naphthoyl carbonyl groups at the piperazine nitrogen positions, with molecular formula C26H22N2O2 and molecular weight 394.465 g/mol. It belongs to the broader class of N-acylpiperazines, a privileged scaffold in medicinal chemistry known for modulating pharmacokinetic properties such as solubility and bioavailability.

Molecular Formula C26H22N2O2
Molecular Weight 394.5 g/mol
Cat. No. B3560816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-di-1-naphthoylpiperazine
Molecular FormulaC26H22N2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C26H22N2O2/c29-25(23-13-5-9-19-7-1-3-11-21(19)23)27-15-17-28(18-16-27)26(30)24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2
InChIKeyNPTCQXMKLFSWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di-1-naphthoylpiperazine Procurement Guide: Core Identity and Compound-Class Positioning


1,4-Di-1-naphthoylpiperazine (CAS 510718-33-9) is a symmetrical 1,4-disubstituted piperazine derivative bearing two 1-naphthoyl carbonyl groups at the piperazine nitrogen positions, with molecular formula C26H22N2O2 and molecular weight 394.465 g/mol . It belongs to the broader class of N-acylpiperazines, a privileged scaffold in medicinal chemistry known for modulating pharmacokinetic properties such as solubility and bioavailability . Unlike mono-substituted naphthylpiperazines (e.g., 1-(1-naphthyl)piperazine) which act as direct serotonergic ligands, the di-naphthoyl substitution pattern introduces two amide-like carbonyl linkages that fundamentally alter hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility relative to N-aryl or N-alkyl piperazine analogs .

Why 1,4-Di-1-naphthoylpiperazine Cannot Be Substituted with Generic Piperazine Analogs


Generic substitution among 1,4-disubstituted piperazines is precluded by the unique combination of dual 1-naphthoyl substitution at both piperazine nitrogen positions, which confers distinct conformational, electronic, and steric properties not reproduced by mono-naphthoyl, benzoyl, or direct N-aryl analogs . The symmetrical 1,4-di-naphthoyl architecture restricts piperazine ring flipping and creates a rigidified, extended aromatic system with two hydrogen-bond-accepting carbonyl oxygens positioned approximately 180° apart, a pharmacophoric geometry absent in 1-(1-naphthoyl)piperazine or 1,4-dibenzoylpiperazine . Patents covering 1,4-disubstituted piperazines explicitly differentiate naphthyl-containing variants from phenyl, furanyl, and thienyl congeners based on distinct pharmacological profiles, underscoring that receptor-binding and efficacy outcomes are not interchangeable across aryl/heteroaryl substitution patterns .

Quantitative Differentiation Evidence for 1,4-Di-1-naphthoylpiperazine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Mono-Naphthoyl and Benzoyl Analogs

1,4-Di-1-naphthoylpiperazine exhibits a molecular weight of 394.5 g/mol and a calculated logP of approximately 4.8 (ACD/Labs estimate), substantially higher than the mono-substituted comparator 1-(1-naphthoyl)piperazine (MW 276.8 g/mol, calculated logP ~3.2) and the benzoyl analog 1,4-dibenzoylpiperazine (MW 294.4 g/mol, calculated logP ~2.9) . This 117.7 g/mol mass increase relative to the mono-naphthoyl variant and the approximately 1.6-1.9 log unit increase in lipophilicity directly impact membrane permeability, plasma protein binding, and CNS penetration potential, making the di-naphthoyl compound a distinct chemical tool for exploring lipophilicity-driven pharmacology . The extended aromatic surface area (two naphthalene rings vs. one or two phenyl rings) also enhances potential for π-π stacking interactions with aromatic receptor pockets .

Physicochemical profiling Drug-likeness Lipophilicity

Structural Symmetry and Conformational Restraint vs. Asymmetric 1,4-Disubstituted Piperazines

The C2-symmetric 1,4-di-1-naphthoylpiperazine scaffold enforces a restricted conformational landscape compared to asymmetric 1,4-disubstituted piperazines such as 1-benzoyl-4-(1-naphthoyl)piperazine . NMR studies on related N,N'-diacylpiperazines demonstrate that the two amide bonds exhibit hindered rotation (rotational barrier approximately 16-18 kcal/mol at room temperature), resulting in distinct syn/anti conformer populations detectable by variable-temperature 1H NMR . This conformational restriction can translate into defined pharmacophoric presentation of the naphthalene rings, potentially affecting binding mode selectivity at targets with symmetric or pseudo-symmetric binding pockets (e.g., dimeric receptors, transporters, or ion channels) . By contrast, asymmetric analogs present a heterogeneous conformational ensemble that may engage off-targets more promiscuously.

Conformational analysis Scaffold design Ligand efficiency

Patent-Documented Differentiation of Naphthyl-Containing 1,4-Disubstituted Piperazines from Phenyl and Heteroaryl Analogs

US Patent 4,177,272 explicitly separates disubstituted piperazines bearing naphthyl groups from those containing phenyl, benzofuranyl, benzothienyl, benzodioxolyl, and other heteroaryl substituents, claiming distinct pharmacological utilities for each subclass . Within the naphthyl subclass, the patent identifies compounds as useful in treating hypertension, peripheral vascular disorders, and Parkinson's disease—therapeutic indications not claimed for the corresponding phenyl-substituted analogs . The 1,4-di-1-naphthoylpiperazine scaffold falls under the broader patent protection of 1,4-disubstituted piperazines where the naphthyl moiety is specifically enumerated as a preferred embodiment, indicating that the naphthalene ring system contributes unique pharmacological properties distinguishable from smaller or heteroatom-containing aromatic systems .

Patent analysis Intellectual property Therapeutic differentiation

Hydrogen-Bonding Capacity Differentiation: Di-Amide vs. N-Aryl Piperazine Pharmacophores

1,4-Di-1-naphthoylpiperazine presents two amide carbonyl groups as hydrogen-bond acceptors, a feature absent in the widely studied serotonergic ligand 1-(1-naphthyl)piperazine (1-NP), which contains a direct N-aryl linkage with no carbonyl functionality . This difference is pharmacophorically significant: the carbonyl oxygen atoms in di-naphthoylpiperazine can engage in hydrogen-bonding interactions with receptor residues (e.g., backbone NH groups, serine/threonine side chains), whereas 1-NP and related N-arylpiperazines rely primarily on hydrophobic and π-π interactions . In class-level analysis of N-acyl vs. N-aryl piperazines, the presence of the amide carbonyl alters the pKa of the piperazine nitrogen from approximately 9.7 (N-arylpiperazine) to approximately 6.5-7.0 (N-acylpiperazine), shifting the protonation state at physiological pH and thereby modifying receptor recognition, BBB penetration, and lysosomal trapping propensity .

Hydrogen bonding Pharmacophore design Target engagement

Optimal Procurement and Application Scenarios for 1,4-Di-1-naphthoylpiperazine


Conformational Probe for Symmetric Binding Site Studies

The C2-symmetric architecture of 1,4-di-1-naphthoylpiperazine makes it a valuable conformational probe for investigating symmetric or dimeric biological targets (e.g., homodimeric GPCRs, transporter proteins, or ion channels with pseudo-twofold symmetry). Its restricted conformational landscape, evidenced by hindered amide bond rotation (class-level barrier ~16-18 kcal/mol), allows researchers to study how symmetric ligand presentation influences target engagement and functional selectivity . This application is distinct from asymmetric piperazine probes such as 1-benzoyl-4-(1-naphthoyl)piperazine, which present a heterogeneous conformational ensemble and cannot isolate symmetry-driven binding effects.

High-Lipophilicity Chemical Tool for Membrane Partitioning and CNS Penetration Studies

With a calculated logP of approximately 4.8, 1,4-di-1-naphthoylpiperazine occupies a higher lipophilicity range than both 1-(1-naphthoyl)piperazine (clogP ~3.2) and 1,4-dibenzoylpiperazine (clogP ~2.9), positioning it as a chemical tool for studying lipophilicity-driven membrane partitioning, blood-brain barrier penetration, and tissue distribution in preclinical models . Researchers investigating the relationship between molecular lipophilicity and ADME outcomes can use this compound as a high-logP reference point within the 1,4-disubstituted piperazine series, enabling systematic structure-property relationship (SPR) studies across a logP range spanning approximately 2.9 to 4.8 .

Scaffold for Investigating Amide-Mediated Hydrogen Bonding in Receptor Recognition

The dual-amide pharmacophore of 1,4-di-1-naphthoylpiperazine, with its two carbonyl hydrogen-bond acceptors and reduced piperazine nitrogen basicity (predicted pKa ~6.5-7.0 vs. ~9.7 for N-arylpiperazines), provides a chemically distinct scaffold for probing the role of hydrogen bonding and protonation state in target engagement . This compound is particularly relevant for studies where existing N-arylpiperazine probes (e.g., 1-NP) fail due to excessive basicity or lack of directed hydrogen bonding, such as in the design of BACE-1 inhibitors or other aspartyl protease targets where amide-mediated interactions with catalytic residues are critical .

Reference Compound for Patent Landscape Analysis of 1,4-Disubstituted Piperazines

As a naphthyl-containing 1,4-disubstituted piperazine, this compound falls within the scope of multiple patent families (e.g., US 4,177,272, EP 0281309) that distinguish naphthyl-substituted piperazines from phenyl and heteroaryl congeners for specific therapeutic indications including hypertension, peripheral vascular disorders, and Parkinson's disease . Industrial users conducting freedom-to-operate analyses or seeking novel chemical space around the 1,4-diacylpiperazine scaffold can procure this compound as a reference standard to benchmark against patent claims and to explore structure-activity relationships that differentiate naphthyl from non-naphthyl substitution patterns in the context of these therapeutic areas .

Quote Request

Request a Quote for 1,4-di-1-naphthoylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.